Cas no 2166-34-9 (5,6-Diphenyl-2,3-dihydropyridazin-3-one)

5,6-Diphenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with phenyl groups at the 5 and 6 positions. This structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its conjugated system and functional groups enable participation in diverse reactions, including cycloadditions and nucleophilic substitutions, facilitating the development of bioactive molecules. The compound's stability and well-defined reactivity profile enhance its utility in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its crystalline form ensures consistent purity, supporting reproducible results in research applications.
5,6-Diphenyl-2,3-dihydropyridazin-3-one structure
2166-34-9 structure
Product Name:5,6-Diphenyl-2,3-dihydropyridazin-3-one
CAS No:2166-34-9
MF:C16H12N2O
MW:248.27928352356
CID:275474
PubChem ID:150976
Update Time:2025-11-02

5,6-Diphenyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone,5,6-diphenyl-
    • 3,4-diphenyl-1H-pyridazin-6-one
    • 3-pyridazinol, 5,6-diphenyl-
    • 5,6-Diphenylpyridazin-3(2H)-one
    • 5,6-diphenylpyridazin-3-ol
    • AKOS006150933
    • DTXSID70176044
    • 5,6-Diphenylpyridazin-3-one
    • IXUSMEFHLXSTAV-UHFFFAOYSA-N
    • Z1013742980
    • 3(2H)-Pyridazinone, 5,6-diphenyl-
    • 5,6-diphenyl-3(2H)-pyridazinone
    • 2166-34-9
    • CCG-335843
    • CHEMBL113474
    • CAA16634
    • EN300-138391
    • 3, 4-diphenyl-1H-pyridazin-6-one
    • SCHEMBL2474844
    • 5,6-Dppzo
    • 5,6-diphenyl-2,3-dihydropyridazin-3-one
    • 5,6-Diphenyl-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19)
    • InChI Key: IXUSMEFHLXSTAV-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=CC=CC=2)C(C2C=CC=CC=2)=NN1

Computed Properties

  • Exact Mass: 248.09506
  • Monoisotopic Mass: 248.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.17
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.634
  • PSA: 41.46

5,6-Diphenyl-2,3-dihydropyridazin-3-one Pricemore >>

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5,6-Diphenyl-2,3-dihydropyridazin-3-one Related Literature

Additional information on 5,6-Diphenyl-2,3-dihydropyridazin-3-one

5,6-Diphenyl-2,3-dihydropyridazin-3-one (CAS No. 2166-34-9): A Comprehensive Overview

5,6-Diphenyl-2,3-dihydropyridazin-3-one (CAS No. 2166-34-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, featuring a dihydropyridazinone core with two phenyl substituents, exhibits unique chemical properties that make it valuable for various applications. Researchers are increasingly exploring its potential in drug discovery, particularly as a scaffold for designing novel bioactive molecules.

The molecular structure of 5,6-Diphenyl-2,3-dihydropyridazin-3-one consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2, with a carbonyl group at position 3. The presence of phenyl groups at positions 5 and 6 contributes to its aromatic character and influences its electronic properties. These structural features make it an interesting subject for computational chemistry studies and molecular modeling applications, which are currently hot topics in chemical research.

In pharmaceutical applications, 5,6-Diphenyl-2,3-dihydropyridazin-3-one serves as a key intermediate in the synthesis of various therapeutic agents. Recent studies have investigated its potential as a building block for anti-inflammatory compounds and central nervous system (CNS) drugs, addressing current healthcare challenges. The compound's ability to interact with biological targets makes it particularly relevant in the era of precision medicine and personalized therapeutics - areas receiving substantial attention in medical research.

From a synthetic chemistry perspective, the preparation of 5,6-Diphenyl-2,3-dihydropyridazin-3-one typically involves condensation reactions of appropriate precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce environmental impact - a concern that aligns with current sustainability trends in the chemical industry. Researchers are exploring catalytic methods and solvent-free conditions to optimize its production, responding to the growing demand for eco-friendly synthesis protocols.

The physicochemical properties of 5,6-Diphenyl-2,3-dihydropyridazin-3-one make it suitable for material science applications. Its conjugated system and potential for π-π stacking interactions have led to investigations in organic electronics, particularly in the development of organic semiconductors and photovoltaic materials. These applications are particularly relevant given the current focus on renewable energy technologies and sustainable materials.

Analytical characterization of 5,6-Diphenyl-2,3-dihydropyridazin-3-one typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. The compound's well-defined spectral signatures make it useful as a reference standard in analytical chemistry, addressing the need for reliable reference materials in quality control laboratories.

In the context of drug discovery, the dihydropyridazinone scaffold present in this compound has shown promise in addressing current medical challenges. Researchers are particularly interested in its potential modifications to create selective enzyme inhibitors, responding to the growing need for targeted therapies in treating complex diseases. This aligns with current trends in structure-activity relationship (SAR) studies and fragment-based drug design.

The commercial availability of 5,6-Diphenyl-2,3-dihydropyridazin-3-one has increased in recent years, with suppliers offering it for research purposes. Quality specifications typically emphasize high purity levels (>98%), meeting the stringent requirements of pharmaceutical research and development. This availability supports the compound's use in high-throughput screening and combinatorial chemistry - approaches that are revolutionizing drug discovery processes.

From a safety perspective, proper handling procedures should be followed when working with 5,6-Diphenyl-2,3-dihydropyridazin-3-one, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory safety protocols apply, reflecting the chemical industry's increasing emphasis on occupational health and safety standards.

Future research directions for 5,6-Diphenyl-2,3-dihydropyridazin-3-one may explore its potential in emerging fields such as bioconjugation chemistry and targeted drug delivery systems. The compound's modifiable structure makes it adaptable to various chemical transformations, allowing for the creation of derivatives with tailored properties. This versatility ensures its continued relevance in chemical research, particularly in addressing current challenges in healthcare and materials science.

In summary, 5,6-Diphenyl-2,3-dihydropyridazin-3-one (CAS No. 2166-34-9) represents a versatile chemical entity with applications spanning pharmaceutical development, materials science, and synthetic chemistry. Its unique structural features and modifiable nature position it as a valuable tool in addressing current research challenges, from drug discovery to sustainable material development. As scientific understanding of this compound grows, so too does its potential to contribute to advancements in multiple scientific disciplines.

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